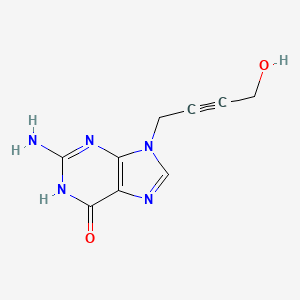
4-(Methylamino)phenol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenol sulfate typically involves the methylation of p-aminophenol or the reaction of hydroquinone with methylamine . The resulting product is then converted to its sulfate form through a salting process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: 4-(Methylamino)phenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction reactions typically produce elemental metals .
科学的研究の応用
Chemistry: In chemistry, 4-(Methylamino)phenol sulfate is used as a reagent in various analytical methods, including electrochemical and spectrophotometric techniques . It is also employed in the synthesis of fluorescent sensors for reactive oxygen species .
Biology and Medicine: In biological and medical research, this compound is used in the development of hair dye formulations and as a developing agent in photographic processes . It is also studied for its potential use in drug delivery systems and as a corrosion inhibitor .
Industry: Industrially, this compound is used in the preparation of silver nanomaterials and as a reagent for determining the levels of contaminants and drugs . It is also utilized in oxidative hair dye formulations and as a tone developer in photographic applications .
作用機序
The mechanism of action of 4-(Methylamino)phenol sulfate involves its reducing properties. It acts as a reducing agent by donating electrons to other molecules, thereby reducing them . This compound can interact with various molecular targets, including metal ions and organic compounds, to facilitate their reduction . The pathways involved in its action include electron transfer processes that lead to the formation of reduced products .
類似化合物との比較
p-aminophenol: A precursor in the synthesis of 4-(Methylamino)phenol sulfate, known for its use in hair dye formulations.
Hydroquinone: Another reducing agent used in photographic development and as a precursor in the synthesis of this compound.
N-methyl-p-aminophenol: A compound similar in structure and function to this compound, used in similar applications.
Uniqueness: this compound is unique due to its specific reducing properties and its ability to act as a developing agent in photographic processes . Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research applications .
特性
分子式 |
C7H9NO4S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC名 |
[4-(methylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChIキー |
QMJDEXCUIQJLGO-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-3-methyloxetane](/img/structure/B8560481.png)
![6-Hydroxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8560492.png)
![Benzoic acid, 3-[2-[2-(phenylmethoxy)phenyl]-1-cyclopenten-1-yl]-](/img/structure/B8560493.png)
![Ethyl [5-(chlorocarbonyl)-1,4-dimethyl-1H-pyrrol-2-yl]acetate](/img/structure/B8560499.png)

![4-[2-(2-Methoxy-ethoxy)-ethoxy]-2,3-dihydro-1H-isoindole](/img/structure/B8560515.png)








